molecular formula C9H11N5O3 B1667280 Biopterin CAS No. 22150-76-1

Biopterin

Cat. No. B1667280
CAS RN: 22150-76-1
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-AWFVSMACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biopterin is a pterin derivative that functions as an endogenous enzyme cofactor in many species of animals, bacteria, and fungi . The prototypical compound of the class is biopterin (6-(1,2-dihydroxypropyl)-pterin) . Biopterins act as cofactors for aromatic amino acid hydroxylases (AAAH), which are involved in synthesizing a number of neurotransmitters including dopamine, norepinephrine, epinepherine, and serotonin, along with several trace amines . Nitric oxide synthesis also uses biopterin derivatives as cofactors .


Synthesis Analysis

Biopterin synthesis occurs through two principal pathways; the de novo pathway involves three enzymatic steps and proceeds from GTP, while the salvage pathway converts sepiapterin to BH4 using dihydrofolate reductase . In addition, BH2 is recycled to BH4 by dihydrobiopterin reductase .


Molecular Structure Analysis

Biopterin has a molecular formula of C9H11N5O3 . It is a pterin derivative based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone . The structure of biopterin includes a conjugated system of pyrazine and pyrimidine rings, known as pteridine, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position .


Chemical Reactions Analysis

Under conditions of oxidative stress, such as UV-radiation and ionizing radiation, biopterin availability is diminished due to its oxidation, which subsequently leads to NOS uncoupling and generation of highly oxidative free radicals .


Physical And Chemical Properties Analysis

Biopterin has a molecular weight of 237.22 g/mol . It is a biopterin in which the 1,2-dihydroxypropyl group has (1R,2S)-configuration .

Scientific Research Applications

1. Antioxidant and Cytoprotective Role

  • Summary of Application: Tetrahydrobiopterin (BH4) is an endogenous cofactor for some enzymatic conversions of essential biomolecules, including nitric oxide, and monoamine neurotransmitters, and for the metabolism of phenylalanine and lipid esters . It has been found to support essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation .
  • Methods of Application: The study of BH4’s role in these processes involves biochemical analysis of cell metabolism and oxidative stress responses .
  • Results or Outcomes: Strong preclinical evidence has shown that BH4 metabolism has multiple biological roles beyond its traditional cofactor activity . It has potential use as a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .

2. Role in Bodily Distribution of Tetrahydrobiopterin

  • Summary of Application: Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess .
  • Methods of Application: The study of these transporters’ role in BH4 distribution involves molecular biology techniques and biochemical analysis of transporter function .
  • Results or Outcomes: These transporters play crucial roles in determining baseline levels of blood BH4 by excluding endogenous BH4 through the urine, distributing exogenous BH4 to organs and excluding excess BH4, particularly when BH4 is administered . They also scavenge blood BH2 by cellular uptake as the gateway to the salvage pathway of BH4, which reduces BH2 back to BH4 .

3. Modulating Radiosensitivity

  • Summary of Application: BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Its metabolism plays a critical role in modulating radiosensitivity, which is significant for tumor cell radiosensitization as well as normal tissue radioprotection .
  • Methods of Application: The study involves understanding the role of BH4 metabolism in modulating radiosensitivity, particularly under conditions of oxidative stress, such as UV-radiation and ionizing radiation .
  • Results or Outcomes: BH4 homeostasis determines the role of NOS, affecting the production of nitric oxide (NO) and oxygen free radicals. Under conditions of oxidative stress, BH4 availability is diminished due to its oxidation, which subsequently leads to NOS uncoupling and generation of highly oxidative free radicals .

4. Role in Cardiovascular Disease

  • Summary of Application: BH4 is an essential cofactor for nitric oxide synthases (NOS), which play a crucial role in maintaining vascular homeostasis. In conditions of oxidative stress, such as cardiovascular disease, the availability of BH4 is diminished, leading to NOS uncoupling and endothelial dysfunction .
  • Methods of Application: The study involves understanding the role of BH4 metabolism in cardiovascular disease, particularly under conditions of oxidative stress .
  • Results or Outcomes: Restoration of BH4 levels has been shown to recouple NOS, restore endothelial function, and ameliorate cardiovascular disease symptoms .

5. Role in Neurological Disorders

  • Summary of Application: BH4 is a critical cofactor for the synthesis of several neurotransmitters, including dopamine and serotonin. Alterations in BH4 metabolism have been implicated in several neurological disorders, including Parkinson’s disease and depression .
  • Methods of Application: The study involves understanding the role of BH4 metabolism in neurological disorders through biochemical analysis and neuroimaging techniques .
  • Results or Outcomes: Modulation of BH4 levels has been proposed as a potential therapeutic strategy for these disorders .

properties

IUPAC Name

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-DZSWIPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912041
Record name Biopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL
Record name Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Biopterin

CAS RN

22150-76-1, 9036-22-0
Record name Biopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22150-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosine 3-monooxygenase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Biopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The resultant phenylhydrazone compound is reacted with an acetylating agent in pyridine to obtain a triacetylated compound, which is then condensed and cyclized with 6-hydroxy-2,4,5-triaminopyrimidine (TAU) in the coexistence of sodium acetate to obtain a biopterin derivative. After oxidized with iodine or other oxidizing agent, the biopterin derivative is subjected to deacetylation (hydrolysis) to produce L-biopterin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biopterin
Reactant of Route 2
Biopterin
Reactant of Route 3
Biopterin
Reactant of Route 4
Biopterin
Reactant of Route 5
Biopterin
Reactant of Route 6
Biopterin

Citations

For This Compound
19,600
Citations
N Longo - Journal of inherited metabolic disease, 2009 - Springer
Defects in the metabolism or regeneration of tetrahydrobiopterin (BH 4 ) were initially discovered in patients with hyperphenylalaninaemia who had progressive neurological …
Number of citations: 179 link.springer.com
T Nagatsu, S Matsuura… - Medicinal research reviews, 1989 - Wiley Online Library
… The active cofactor form of biopterin is the reduced, tetrahydro form, and in tissues biopterin is … Chemical reduction of L-eryfhro-biopterin to the tetrahydro forms introduces another center …
Number of citations: 43 onlinelibrary.wiley.com
T Fukushima, JC Nixon - Analytical biochemistry, 1980 - Elsevier
… in urine of cancer patients (4); an increase in serum biopterin … biopterin in the urine of patients with rheumatoid arthritis (5). The majority of the quantitative data on biopterin or “biopterin-…
Number of citations: 901 www.sciencedirect.com
NS Kwon, CF Nathan, DJ Stuehr - Journal of Biological Chemistry, 1989 - ASBMB
… (H 2 biopterin) or 5,6,7,8-tetrahydrobiopterin (H 4 biopterin) could … from biopterin-deficient cells. Enhancement of NO 2 − generation in the presence of H 2 biopterin but not H 4 biopterin …
Number of citations: 727 www.jbc.org
D Cavaleri, F Bartoli, CA Capogrosso, P Guzzi… - Progress in Neuro …, 2023 - Elsevier
Introduction Pteridines, such as neopterin, biopterin, and tetrahydrobiopterin (BH 4 ), may be involved in depression pathophysiology owing to their links to immune-inflammatory …
Number of citations: 14 www.sciencedirect.com
RJ Leeming, JA Blair, V Melikian… - Journal of Clinical …, 1976 - jcp.bmj.com
Levels of biopterin derivatives in urine, serum, milk, … Serum biopterin levels following methotrexate administration … acid further increased serum levels of biopterin derivatives; this was in …
Number of citations: 111 jcp.bmj.com
B Mayer, M John, B Heinzel, ER Werner… - FEBS …, 1991 - Wiley Online Library
… (H 4 biopterin). We found that purified NO synthase contains enzyme‐bound H 4 biopterin, explaining the … Together with the finding that H 4 biopterin was effective at substoichiometrical …
Number of citations: 537 febs.onlinelibrary.wiley.com
DS Duch, SW Bowers, JH Woolf, CA Nichol - Life sciences, 1984 - Elsevier
… High levels of biopterin were found in the urine of all species examined. … the biopterin levels were used in this study to indicate the capacity of tissues for biopterin cofactor biosynthesis. …
Number of citations: 152 www.sciencedirect.com
P Guibal, N Lévêque, D Doummar… - ACS chemical …, 2014 - ACS Publications
In humans, genetic defects of the synthesis or regeneration of tetrahydrobiopterin (BH4), an essential cofactor in hydroxylation reactions, are associated with severe neurological …
Number of citations: 38 pubs.acs.org
SJ Benkovic - Annual review of biochemistry, 1980 - annualreviews.org
Significant advances in understanding the mechanism of action of these cofactors have been gleaned from techniques such as: X-ray crystallo graphic studies to delineate the structure …
Number of citations: 124 www.annualreviews.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.